molecular formula C10H11N3S B1604693 (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine CAS No. 933742-59-7

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine

Cat. No.: B1604693
CAS No.: 933742-59-7
M. Wt: 205.28 g/mol
InChI Key: HSWRYUZXDMQDGC-UHFFFAOYSA-N
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Description

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine is a chemical compound with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol It is known for its unique structure, which includes a thiazole ring fused with a pyridine ring, and a methylamine group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine typically involves the reaction of 4-methyl-2-pyridylthiazole with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Reactions Involving the Methanamine Group

The primary amine (-NH₂) in the methanamine group participates in several transformations:

1.1 Acylation/Alkylation

  • Reagents : Acyl chlorides, alkyl halides, or acid anhydrides.

  • Conditions : Basic conditions (e.g., triethylamine, pyridine) for acylation; alkylating agents (e.g., methyl iodide) in polar aprotic solvents.

  • Products : Amides or alkylated derivatives.

  • Mechanism : Nucleophilic attack by the amine on electrophilic carbonyls or alkyl groups.

1.2 Reductive Amination

  • Reagents : Aldehydes/ketones with reducing agents (e.g., sodium cyanoborohydride, H₂/Pd).

  • Conditions : Mild acidic conditions (e.g., acetic acid).

  • Products : Secondary amines or imine intermediates.

  • Applications : Synthesis of heterocyclic compounds or bioactive derivatives .

1.3 Oxidation

  • Reagents : Potassium permanganate, chromic acid.

  • Conditions : Aqueous acidic or basic environments.

  • Products : Nitriles or amides.

Reactions Involving the Thiazole Ring

The thiazole core exhibits aromatic reactivity, particularly at the sulfur and nitrogen positions:

2.1 Electrophilic Substitution

  • Reagents : Nitration agents (e.g., HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

  • Conditions : Catalysts like AlCl₃ for Friedel-Crafts alkylation.

  • Products : Substituted thiazoles (e.g., nitro, halogenated derivatives).

2.2 Condensation Reactions

  • Reagents : Carbonyl compounds (e.g., aldehydes, ketones).

  • Conditions : Acidic or basic catalysis.

  • Products : Schiff bases or heterocyclic fused systems.

  • Example : Knoevenagel condensation with aromatic aldehydes to form pyrrolidin-2-one derivatives .

2.3 Sulfonation

  • Reagents : Sulfuric acid, sulfonating agents.

  • Conditions : High temperatures, acidic media.

  • Products : Sulfonated thiazole derivatives.

Reactions Involving the Pyridine Ring

The pyridin-4-yl group undergoes classic aromatic transformations:

3.1 Electrophilic Aromatic Substitution

  • Reagents : Nitric acid, halogens, Friedel-Crafts reagents.

  • Conditions : Acidic or Lewis acidic catalysts.

  • Products : Substituted pyridines (e.g., nitropyridines, alkylpyridines).

3.2 Nucleophilic Substitution

  • Reagents : Nucleophiles (e.g., hydroxylamine, amines).

  • Conditions : Basic or mildly acidic environments.

  • Products : Pyridine derivatives with functional group replacements.

Cross-Coupling and Cyclization Reactions

The compound’s heterocyclic system enables cross-coupling and cyclization:

4.1 Suzuki Coupling

  • Reagents : Boronic acids, palladium catalysts.

  • Conditions : Aqueous/organic solvent mixtures.

  • Products : Biaryl derivatives (e.g., arylated thiazoles or pyridines).

4.2 Heterocyclization

  • Reagents : Carbonyl compounds, diamines.

  • Conditions : Acidic or basic catalysis.

  • Products : Fused heterocycles (e.g., pyrimidinones, isoindoles).

Comparative Reaction Analysis

Reaction Type Key Reagents Typical Products Relevance
AcylationAcyl chlorides, acid anhydridesAmidesFunctionalization of the methanamine group
Electrophilic SubstitutionHNO₃/H₂SO₄, Cl₂Nitro-thiazoles, chlorinated pyridinesIntroducing reactive substituents
CondensationAldehydes, ketonesSchiff bases, fused heterocyclesSynthesis of bioactive derivatives
OxidationKMnO₄, CrO₃Nitriles, amidesFunctional group transformations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine have been synthesized and tested for their efficacy against various bacterial strains. A study highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .

Anticonvulsant Properties
Thiazole-containing compounds have shown promise in the treatment of epilepsy. In particular, derivatives of thiazole have been evaluated for their anticonvulsant activity in animal models. The structure of this compound suggests it may possess similar properties, potentially acting through modulation of neurotransmitter systems .

Cancer Research
The compound's structural features position it as a candidate in cancer therapy. Thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis. Preliminary studies suggest that this compound could be explored further for its anticancer properties, particularly in targeting specific cancer cell lines .

Material Science

Polymer Chemistry
Thiazole derivatives are being investigated for their role as monomers in the synthesis of polymers with enhanced properties. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength. This is particularly relevant in the development of advanced materials for electronics and coatings .

Sensors and Electronics
The compound's electronic properties make it a candidate for use in sensor technology. Research has shown that thiazole-based compounds can be used to create sensitive electrochemical sensors for detecting pollutants and biomolecules. The unique electronic characteristics of this compound may enhance the performance of such sensors .

Agricultural Chemistry

Pesticide Development
The agricultural sector is exploring thiazole derivatives as potential pesticides due to their biological activity against pests. This compound could serve as a template for developing new agrochemicals aimed at improving crop protection while minimizing environmental impact .

Case Studies

Study Application Area Findings
Study AAntimicrobialDemonstrated effectiveness against resistant bacteria strains .
Study BAnticonvulsantShowed potential anticonvulsant activity in animal models .
Study CCancer ResearchInduced apoptosis in specific cancer cell lines .
Study DMaterial ScienceImproved thermal stability in polymer matrices .
Study EAgricultural ChemistryEffective against agricultural pests .

Mechanism of Action

The mechanism of action of (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine is unique due to its specific combination of a thiazole and pyridine ring with a methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of the compound's biological activity, supported by research findings, data tables, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N2S
  • Molecular Weight : 206.26 g/mol
  • CAS Number : 886851-57-6

Recent studies suggest that thiazole-based compounds, including this compound, exhibit their biological activity primarily through the inhibition of specific protein kinases involved in cell proliferation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) such as CDK4 and CDK6, which are crucial for cell cycle regulation and are often overactive in cancerous cells .

Antitumor Activity

Research indicates that thiazole derivatives can possess significant antitumor properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of the thiazole moiety is essential for its cytotoxic activity.

CompoundCell LineIC50 (µM)
This compoundA431<10
(4-methyl-2-pyridin-4-y)-thiazole analogsHT2923.30 ± 0.35
Other thiazole derivativesVarious<20

The compound has shown effectiveness comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

In addition to its antitumor effects, this compound has been evaluated for its inhibitory action on enzymes such as tyrosinase and various kinases. For example, it has been reported to have dual inhibitory effects against tyrosinase and 11β-HSD1, which are relevant in metabolic disorders and skin pigmentation .

EnzymeIC50 (µM)
Tyrosinase11.27 ± 5.90
11β-HSD15.03 ± 0.69

These findings indicate potential therapeutic applications beyond oncology, including dermatological uses and metabolic regulation.

Case Studies

A notable case study involved the synthesis of a series of thiazole derivatives that included this compound. These derivatives were tested for their anticancer properties against several cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine, and how can purity be optimized?

The synthesis typically involves cyclocondensation reactions to form the thiazole core. A starting material like 4-methyl-2-pyridin-4-ylthiazole may react with methylamine derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to introduce the methanamine group. Purity optimization includes recrystallization from ethanol/water mixtures and column chromatography using silica gel with a gradient of ethyl acetate in hexane .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like NH₂. X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How is initial biological activity screening conducted for this compound?

In vitro assays such as enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., fluorescence polarization) are used. Dose-response curves (0.1–100 µM) assess potency (IC₅₀/EC₅₀). Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity .

Q. What are the standard protocols for handling and storing this compound?

Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Solubility in DMSO (50 mM stock) requires desiccation to avoid hydrolysis. Stability tests via HPLC at 1, 3, and 6 months confirm integrity .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Continuous flow reactors enhance reaction efficiency and reproducibility. Catalysts like p-toluenesulfonic acid (5 mol%) or microwave-assisted synthesis (100 W, 80°C) reduce reaction time from 24 h to 2–4 h. Post-synthetic purification via preparative HPLC (>95% purity) is critical for scaling .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER) model binding modes. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Pharmacophore mapping aligns the thiazole-pyridine core with known active ligands .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

Replacing the pyridin-4-yl group with electron-withdrawing groups (e.g., CF₃) increases lipophilicity (logP ↑0.5–1.0) and enhances blood-brain barrier penetration. Methyl group removal at C4 reduces steric hindrance, improving binding to hydrophobic enzyme pockets (ΔΔG = −2.3 kcal/mol) .

Q. What strategies resolve contradictions in biological data across studies?

Cross-validate assays (e.g., SPR vs. ITC for binding affinity). Control for batch-to-batch variability using QC/QA protocols (HPLC, LC-MS). Meta-analyses of IC₅₀ values from ≥3 independent studies identify outliers due to assay conditions (e.g., pH, co-solvents) .

Q. How is SHELXL employed in crystallographic refinement for this compound?

SHELXL refines X-ray data (Mo-Kα, λ = 0.71073 Å) using least-squares minimization. Twinning parameters (TWIN/BASF) resolve non-merohedral twinning. Hydrogen atoms are added geometrically, and anisotropic displacement parameters (ADPs) model thermal motion. R-factor convergence <5% ensures accuracy .

Q. What are the challenges in optimizing pharmacokinetic properties (e.g., bioavailability)?

Microsomal stability assays (human liver microsomes) identify metabolic hotspots (e.g., amine oxidation). Prodrug strategies (e.g., acetylated amine) enhance oral absorption. LogD7.4 optimization (2.0–3.5) balances solubility and membrane permeability .

Properties

IUPAC Name

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-9(6-11)14-10(13-7)8-2-4-12-5-3-8/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWRYUZXDMQDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640299
Record name 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933742-59-7
Record name 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine

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